(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid
Description
Properties
IUPAC Name |
(3S)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVJJBVNYZEDD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375832 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-39-9 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Boc Protection of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid
The most straightforward method involves direct Boc protection of the parent β-amino acid. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields of 85–92%.
Key Reaction Parameters:
Boc Protection via Mixed Anhydride Intermediates
Alternative approaches utilize mixed anhydride intermediates to enhance reactivity. The β-amino acid is reacted with Boc₂O in the presence of N,N'-carbonyldiimidazole (CDI), forming an activated intermediate that undergoes nucleophilic attack by the amino group. This method reduces racemization risks and improves yields to 90–95%.
Stereoselective Synthesis from Chiral Pool Starting Materials
Asymmetric Hydrogenation of Enamide Precursors
Enantioselective hydrogenation of α,β-unsaturated enamides provides a high-purity route. A prochiral enamide derived from 4-(3-chlorophenyl)-3-oxobutanoic acid is subjected to hydrogenation using a chiral Rhodium-(R)-BINAP catalyst. This method achieves >98% enantiomeric excess (ee) and 80–85% yield.
Catalytic System:
| Catalyst | Substrate Concentration | H₂ Pressure | ee | Yield |
|---|---|---|---|---|
| Rh-(R)-BINAP | 0.2 M in MeOH | 50 bar | 98.5% | 82% |
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution of racemic N-Boc-3-amino-4-(3-chlorophenyl)butanoic acid esters offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact. Subsequent hydrolysis yields the desired (S)-acid with 99% ee and 45–50% theoretical yield.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Wang Resin-Based Assembly
The compound is synthesized on Wang resin using Fmoc/t-Bu protection strategies. Key steps include:
-
Resin Loading: Fmoc-(S)-3-amino-4-(3-chlorophenyl)butanoic acid coupled via DIC/HOBt activation.
-
Boc Protection: Treatment with Boc₂O/DMAP in DMF.
-
Cleavage: TFA/water (95:5) liberates the product with 78–85% purity.
Optimized SPPS Conditions:
| Step | Reagents | Time | Temperature |
|---|---|---|---|
| Coupling | DIC/HOBt/DMF | 2 h | 25°C |
| Boc Protection | Boc₂O/DMAP/DCM | 4 h | 0°C |
| Cleavage | TFA/H₂O (95:5) | 1 h | 25°C |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield Range | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Direct Boc Protection | 85–92% | 99.5 | Industrial | 120–150 |
| Asymmetric Hydrogenation | 80–85% | 98.5 | Pilot-scale | 200–220 |
| Enzymatic Resolution | 45–50% | 99.0 | Lab-scale | 300–350 |
Impurity Profiles
HPLC analyses reveal distinct impurity patterns:
Recent Advances in Continuous Flow Synthesis
Microreactor systems enable rapid Boc protection under intensified conditions:
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid has shown promise in several biological applications:
- Anticancer Activity : Research indicates that compounds with similar structures often exhibit the ability to inhibit cancer cell proliferation. This compound's structure suggests it may interact with key enzymes or pathways involved in tumor growth.
- Neuropharmacological Effects : Some studies suggest potential interactions with neurotransmitter systems, offering therapeutic benefits in neurodegenerative diseases.
Cell Proliferation Assays
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, significant reductions in cell viability were observed in MCF-7 breast cancer cells treated with this compound at specific concentrations.
Animal Models
In vivo studies using murine models have shown promising results regarding tumor suppression. The compound was administered at varying doses, revealing a dose-dependent effect on tumor growth inhibition.
Case Study 1: Antitumor Efficacy
A recent study investigated the anticancer properties of this compound in human cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. This suggests strong potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in reduced apoptosis and enhanced cell survival rates compared to controls, highlighting its potential application in therapies for neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in amino acid metabolism and neurotransmission.
Pathways Involved: The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Position Effects :
- The 3-chlorophenyl group in the target compound likely offers distinct steric and electronic effects compared to the 2-chloro isomer (). Para-substituted analogs (e.g., 4-trifluoromethylphenyl in ) may exhibit enhanced metabolic stability due to electron-withdrawing groups.
Functional Group Impact :
- Boc Protection : Boc groups (Evidences 2, 3, 5, 6) prevent unwanted amine reactivity during synthesis, whereas their removal (as in ) increases solubility and reactivity .
- Halogen Effects : Aromatic chlorine () increases lipophilicity (logP), while aliphatic chlorine () may alter electrophilicity in intermediates .
Physicochemical and Safety Profiles: The 2-chloro analog () has notable skin/eye irritation hazards, suggesting similar handling precautions for the target compound . Trifluoromethyl derivatives () prioritize metabolic stability but may introduce unique toxicity profiles due to fluorine .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, also known by its CAS number 270596-39-9, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C15H20ClNO4, with a molecular weight of 313.78 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClNO4 |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 270596-39-9 |
| Solubility | Soluble in water |
| Melting Point | Not available |
| Log P | 2.56 |
The biological activity of this compound primarily revolves around its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar amino acid backbones have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Cytotoxicity : In vitro assays have indicated that related compounds can exhibit cytotoxic effects on cancer cell lines. The presence of the chlorophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various amino acid derivatives found that certain structural modifications led to enhanced activity against Micrococcus luteus, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
- Cytotoxicity Assays : In a cytotoxicity screening involving several cancer cell lines, compounds structurally related to this compound demonstrated IC50 values ranging from 5 to 20 µM, indicating moderate to high cytotoxic potential .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Data suggest that:
- Absorption : The compound is expected to have good gastrointestinal absorption due to its moderate lipophilicity (Log P = 2.56).
- Blood-Brain Barrier Penetration : It is predicted to penetrate the blood-brain barrier, which could be beneficial for neurological applications.
- Toxicity Profiles : Toxicological assessments indicate potential hazards including skin irritation and harmful effects if ingested or inhaled .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Cytotoxicity | Moderate activity against cancer cell lines |
| Absorption | High gastrointestinal absorption expected |
| Blood-Brain Barrier | Yes |
| Toxicity | Skin irritant; caution advised |
Q & A
Q. What are the established synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, and how can reaction conditions be optimized for higher enantiomeric purity?
Methodological Answer: The synthesis typically involves chiral amino acid precursors and tert-butoxycarbonyl (Boc) protection. Key steps include:
- Asymmetric synthesis : Use of (S)-configured starting materials to ensure enantiopurity, such as Boc-protected amino acids coupled with 3-chlorophenyl-substituted intermediates .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 3-chlorophenyl group to the Boc-protected amino acid backbone .
- Purification : Recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to remove diastereomers and unreacted intermediates .
Optimization strategies: - Temperature control (0–5°C) during coupling to minimize racemization.
- Use of chiral auxiliaries or catalysts (e.g., L-proline derivatives) to enhance stereoselectivity .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Analytical techniques :
- Chiral purity : Chiral HPLC using columns like Chiralpak AD-H to confirm >98% enantiomeric excess (ee) .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Advanced Research Questions
Q. What are the key challenges in utilizing this compound as a building block for peptide-based drug candidates targeting G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Steric hindrance : The bulky tert-butyl group in the Boc moiety may interfere with receptor binding. Solutions include:
- Selective deprotection : Using TFA/CH₂Cl₂ to remove Boc while retaining the 3-chlorophenyl group .
- Post-synthetic modifications : Introducing bioisosteres (e.g., replacing Cl with CF₃) to enhance solubility and receptor affinity .
- Pharmacokinetic optimization :
- LogP adjustments : Incorporating polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising activity .
- In vitro assays : Use of FFA2 receptor-binding assays (e.g., competitive displacement with CATPB, a related agonist) to evaluate potency .
Q. How should researchers address contradictory data in pharmacological studies involving this compound, such as variability in IC₅₀ values across cell lines?
Methodological Answer:
- Experimental design controls :
- Cell line validation : Ensure consistent receptor expression levels (e.g., via qPCR or flow cytometry) across batches .
- Buffer standardization : Use identical assay buffers (pH 7.4, 0.1% BSA) to minimize confounding variables.
- Data normalization :
- Mechanistic studies :
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining chiral integrity?
Methodological Answer:
- Process chemistry optimizations :
- Quality control :
- Thermodynamic studies :
Q. How can computational modeling guide the rational design of derivatives based on this compound for enhanced metabolic stability?
Methodological Answer:
- In silico tools :
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes to target receptors (e.g., FFA2) and identify metabolically labile sites .
- Metabolism prediction : Software like MetaSite to identify CYP450-mediated oxidation hotspots (e.g., tert-butyl or chlorophenyl groups) .
- Structural modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
